Rubrenolide

Description

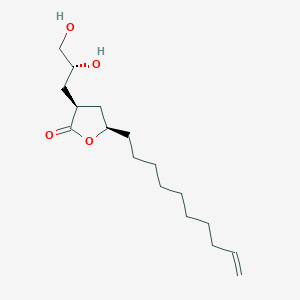

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H30O4 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(3S,5R)-5-dec-9-enyl-3-[(2R)-2,3-dihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C17H30O4/c1-2-3-4-5-6-7-8-9-10-16-12-14(17(20)21-16)11-15(19)13-18/h2,14-16,18-19H,1,3-13H2/t14-,15+,16+/m0/s1 |

InChI Key |

SGQLBAQDXUEXPK-ARFHVFGLSA-N |

Isomeric SMILES |

C=CCCCCCCCC[C@@H]1C[C@@H](C(=O)O1)C[C@H](CO)O |

Canonical SMILES |

C=CCCCCCCCCC1CC(C(=O)O1)CC(CO)O |

Synonyms |

rubrenolide |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Rubrenolide

Isolation from Botanical Sources

Rubrenolide, along with its structural relative rubrynolide (B1263866), was first isolated from the trunk wood of the Amazonian tree Nectandra rubra in 1971. lookchem.com Subsequent research has also identified these γ-lactones in the stem wood of Sextonia rubra, another member of the Lauraceae family. researchgate.netresearchgate.net These two species, often considered synonymous, are the primary known natural sources of this compound. researchgate.net The presence of these compounds in the heartwood of these trees suggests a role in the plant's defense mechanisms. researchgate.net

Investigation of Biosynthetic Routes in Plants

The journey to understand how plants construct this compound has been one of evolving hypotheses, driven by advancements in analytical techniques.

An early hypothesis for the biosynthesis of the related compound rubrynolide, proposed by Gottlieb, suggested a pathway starting from a polyketide precursor. researchgate.netnih.gov This proposed mechanism involved a Favorsky-type rearrangement to form a cyclopropanone (B1606653) intermediate. nih.gov This model attempted to explain the exclusion of a single carbonyl group from the polyketide chain in the final γ-lactone structure. nih.gov

More recent investigations, leveraging advanced techniques such as in situ Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) MS/MS imaging, have led to a revised understanding of this compound's biogenesis. researchgate.netnih.gov This modern approach has provided new insights that challenge the single polyketide precursor theory. nih.gov

The currently accepted revised metabolic pathway for the related rubrynolide, and by extension this compound, proposes a reaction between two key precursors: 2-hydroxysuccinic acid and 3-oxotetradecanoic acid . researchgate.netresearchgate.netnih.gov This alternative biogenic route is hypothesized to begin with an esterification reaction, followed by an aldol-type ring closure to form the characteristic γ-lactone ring. researchgate.netnih.gov While the precursors themselves were not directly detected in some analyses, the presence of various γ-lactone intermediates supports this revised pathway. researchgate.net This newer model provides a more comprehensive explanation for the array of related γ-lactones found within Sextonia rubra. researchgate.netmdpi.comencyclopedia.pub

| Precursor Compound | Role in Biosynthesis |

| 2-hydroxysuccinic acid | Forms the γ-lactone ring |

| 3-oxotetradecanoic acid | Provides the aliphatic side chain |

Cellular and Subcellular Localization of this compound and Related Intermediates

The use of 2D and 3D TOF-SIMS imaging has been instrumental in pinpointing the location of this compound and its biosynthetic intermediates within the plant tissues. researchgate.netnih.gov These studies have revealed that this compound, rubrynolide, and their putative biosynthetic precursors are localized within the same specific cell types. researchgate.netnih.gov

Specifically, these γ-lactones and their intermediates are found in the ray parenchyma cells and oil cells of Sextonia rubra. researchgate.netresearchgate.netnih.gov This co-localization provides strong evidence for the in situ biosynthesis of these compounds within these specialized cells. The heartwood is particularly rich in rubrynolide and this compound, while other related γ-lactones are found in the roots, sapwood, and transition zone, suggesting a metabolic progression as the wood matures. researchgate.netnih.gov

| Compound | Location in Sextonia rubra |

| This compound | Heartwood researchgate.net |

| Rubrynolide | Heartwood researchgate.net |

| Isozuihoenalide & other γ-lactones | Roots, sapwood, transition zone researchgate.netnih.gov |

| Biosynthetic Intermediates | Ray parenchyma cells, oil cells researchgate.netnih.gov |

Advanced Synthetic Strategies for Rubrenolide

Challenges and Stereochemical Revisions in Rubrenolide Total Synthesis

The total synthesis of this compound presented significant challenges, primarily stemming from an initial misassignment of its stereochemical structure. researchgate.net The natural product, a γ-lactone, possesses three asymmetric centers. The originally proposed (2S,4R,2′S) configuration was later revised to (2S,4R,2′R) following synthetic efforts that yielded a product not matching the natural sample. researchgate.netjst.go.jp This revision was crucial for the successful total synthesis of this compound. jst.go.jplookchem.com

One of the key hurdles was establishing the correct absolute and relative stereochemistry of the three chiral centers. Synthetic chemists had to devise strategies that could selectively produce the desired stereoisomer out of the eight possible ones. This required precise control over each stereocenter-forming reaction.

Another challenge lay in the construction of the γ-lactone ring with the appended and functionalized side chain. The synthesis demanded methods that could form the five-membered lactone ring efficiently while maintaining the integrity of the existing stereocenters and accommodating the introduction of the long alkyl side chain with its terminal functionality. The inherent reactivity of the γ-lactone and the potential for side reactions during its formation and subsequent modification also needed to be carefully managed.

Key Methodologies in Asymmetric Total Synthesis

To overcome the challenges posed by this compound's structure, chemists have employed a variety of powerful and stereoselective reactions. These methods have proven instrumental in achieving the total synthesis of this natural product.

Evans Alkylation and Asymmetric Corey-Bakshi-Shibata (CBS) Reduction

A successful strategy for establishing the required stereogenic centers in this compound's synthesis involves the use of Evans alkylation and asymmetric Corey-Bakshi-Shibata (CBS) reduction. lookchem.comresearchgate.net

Evans Alkylation: This method is used to introduce a chiral auxiliary, an oxazolidinone, to a carboxylic acid derivative. lookchem.com The subsequent alkylation of the resulting enolate occurs in a highly diastereoselective manner, controlled by the chiral auxiliary. In the context of this compound synthesis, this reaction is employed for the stereoselective introduction of an allyl group, setting one of the key stereocenters. lookchem.com

Asymmetric CBS Reduction: This is a well-established method for the enantioselective reduction of ketones to alcohols. lookchem.com It utilizes a chiral oxazaborolidine catalyst, developed by Corey, Bakshi, and Shibata. In the synthesis of this compound, the CBS reduction is used to stereoselectively reduce a ketone intermediate, thereby creating another of the required chiral alcohol centers with high enantiomeric excess. lookchem.comresearchgate.net

These two methods, used in tandem, provide a reliable route to constructing the chiral core of this compound with a high degree of stereocontrol.

Horner-Wadsworth-Emmons (HWE) Olefination for Side Chain Construction

The Horner-Wadsworth-Emmons (HWE) reaction is a crucial tool for the construction of the side chain in this compound. lookchem.comresearchgate.net This reaction involves the olefination of an aldehyde or ketone with a phosphonate (B1237965) carbanion to form an alkene. youtube.comwikipedia.org

The HWE reaction offers several advantages in this context:

Stereoselectivity: It generally favors the formation of the (E)-alkene, which is often a desired feature in natural product synthesis. wikipedia.org

Versatility: A wide range of aldehydes and phosphonates can be used, allowing for the introduction of various functional groups. youtube.comnih.gov

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, which helps to preserve sensitive functional groups in the molecule. conicet.gov.ar

In the total synthesis of this compound, the HWE reaction is used to couple a phosphonate fragment with an aldehyde, effectively constructing the carbon-carbon double bond that forms part of the molecule's side chain. lookchem.com

TEMPO-BAIB-Mediated Lactonization

The formation of the γ-lactone ring in this compound is achieved through a TEMPO-BAIB-mediated lactonization. lookchem.commolaid.com This oxidative cyclization is a key step in the final stages of the synthesis.

The reaction utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst and bis(acetoxy)iodobenzene (BAIB) as the stoichiometric oxidant. windows.net This system selectively oxidizes a primary alcohol to a carboxylic acid, which then undergoes intramolecular cyclization with a nearby hydroxyl group to form the lactone. windows.netorgsyn.org

Key features of this methodology include:

Chemoselectivity: The TEMPO/BAIB system can selectively oxidize primary alcohols in the presence of other functional groups. orgsyn.org

Mild Conditions: The reaction proceeds under mild conditions, which is essential for complex molecules like this compound. orgsyn.org

Efficiency: This method often provides the desired lactone in good yield. orgsyn.orgresearchgate.net

This lactonization strategy provides an efficient and high-yielding route to the γ-lactone core of this compound. lookchem.commolaid.com

Photo-Induced Rearrangement of Epoxy Diazomethyl Ketones

An alternative and elegant approach to the synthesis of the this compound core involves a photo-induced rearrangement of an α,β-epoxy diazomethyl ketone. researchgate.netsmolecule.com This photochemical reaction provides a powerful method for the construction of the γ-lactone ring. researchgate.netchongyantech.xyz

In this strategy, an appropriate epoxy diazomethyl ketone is irradiated with UV light. researchgate.netrsc.org This induces a rearrangement to form a 4-hydroxyalkenoate, which is a direct precursor to the lactone ring of this compound. researchgate.net This method has been successfully applied to generate the precursor lactone with a high enantiomeric excess (ee of 91%). researchgate.net The resulting lactone can then be further elaborated to complete the total synthesis of this compound. researchgate.net

Iodoetherification of Diene Acetals in Stereoselective Syntheses

A highly diastereoselective method for constructing the tetrahydrofuran (B95107) moiety of this compound involves the iodoetherification of σ-symmetric diene acetals. researchgate.netacs.org This strategy allows for the installation of multiple chiral centers in a single step. mdpi.com

The key reaction is a double intramolecular iodoetherification of a diene acetal (B89532) derived from a chiral C2-symmetric diol, such as (R,R)-hydrobenzoin. researchgate.netmdpi.com This reaction proceeds in a highly diastereoselective manner to furnish the tetrahydrofuran ring system with multiple, well-defined stereocenters. researchgate.netmdpi.com The utility of this method has been demonstrated in the short and asymmetric total synthesis of (+)-rubrenolide. acs.org The chemoselective manipulation of the resulting iodomethyl groups allows for further functionalization and completion of the synthesis. researchgate.net

Synthesis and Characterization of this compound Derivatives and Analogues (e.g., 2',3'-diacetylthis compound, Rubrynolide)

The modification of natural products through the synthesis of derivatives and analogues is a critical strategy in medicinal chemistry and chemical biology. These efforts can lead to compounds with enhanced biological activity, provide tools for structure-activity relationship (SAR) studies, and help confirm or revise the structure of the parent natural product. In the context of this compound, the synthesis of key analogues such as Rubrynolide (B1263866) and the derivative 2',3'-diacetylthis compound has been instrumental in confirming its structural features and exploring its chemical space.

Synthesis and Characterization of 2',3'-diacetylthis compound

2',3'-diacetylthis compound is a derivative of this compound formed by the acetylation of its hydroxyl groups. While it was eventually isolated as a new natural product, it had been previously synthesized in the laboratory via the direct acetylation of this compound. researchgate.net The full characterization of this derivative was crucial, and its ¹H and ¹³C NMR spectral data were reported for the first time upon its natural discovery. researchgate.net

Detailed Research Findings: The structural establishment of 2',3'-diacetylthis compound was accomplished through comprehensive spectroscopic analysis, primarily 1D and 2D nuclear magnetic resonance (NMR) experiments, alongside high-resolution mass spectrometry and optical rotation measurements. researchgate.net Although previously synthesized, the complete NMR spectral data for the compound were not available in the literature until its isolation from a natural source. researchgate.net

Table 1: Reported NMR Spectral Data for 2',3'-diacetylthis compound

| Atom No. | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Lactone Ring | ||

| 2 | Data not available in snippet | Data not available in snippet |

| 3 | Data not available in snippet | Data not available in snippet |

| 4 | Data not available in snippet | Data not available in snippet |

| 5 (C=O) | Data not available in snippet | - |

| Side Chain | ||

| 1' | Data not available in snippet | Data not available in snippet |

| 2' | Data not available in snippet | Data not available in snippet |

| Acetyl Groups | ||

| CH₃CO- (at 2') | Data not available in snippet | Data not available in snippet |

| CH₃CO- (at 3') | Data not available in snippet | Data not available in snippet |

| Note: The referenced source researchgate.net indicates that the complete ¹H and ¹³C NMR spectral data for 2',3'-diacetylthis compound were fully reported, but specific chemical shift values are not available in the provided search results. |

Synthesis and Characterization of Rubrynolide

Rubrynolide is a naturally occurring analogue of this compound, differing in the terminal functional group of its long alkyl side chain (a terminal alkyne in Rubrynolide versus a terminal alkene in this compound). The total synthesis of Rubrynolide has been a significant achievement, not only for providing access to the molecule but also for leading to a critical revision of its stereochemistry. nih.govacs.org

Advanced Synthetic Strategies:

Several advanced strategies have been developed for the asymmetric and stereoselective synthesis of Rubrynolide.

Stereoselective Total Synthesis: One successful route accomplished the total synthesis of both this compound and rubrynolide. researchgate.net This strategy established the necessary stereocenters using key reactions such as Evans alkylation and asymmetric Corey-Bakshi-Shibata (CBS) reduction. The side chain was constructed using a Horner-Wadsworth-Emmons (HWE) olefination, and the terminal alkyne characteristic of Rubrynolide was introduced via alkynylation. The final lactone ring was formed through a TEMPO-BAIB-mediated lactonization. researchgate.net

Desymmetrization Approach: Another concise asymmetric synthesis of Rubrynolide was achieved using a desymmetrization reaction. mdpi.com This method started with a C₂-symmetric diene acetal. An 8-membered acetal intermediate was converted to the core lactone structure. Subsequent steps involved the removal of the chiral auxiliary using ceric ammonium (B1175870) nitrate (B79036) (CAN) and epoxidation, which ultimately furnished the target molecule. mdpi.com

Characterization and Stereochemical Revision:

The first synthesis of (±)-rubrynolide was pivotal. While it confirmed the proposed molecular connectivity, the spectroscopic data of the synthetic compound did not perfectly match that of the natural product, which prompted a revision of the relative stereochemistry of the 2,4-disubstituted lactone ring. acs.org

Detailed Research Findings: A significant discrepancy was observed in the NMR coupling constants of the lactone ring protons. For instance, the resonance for the H-2 proton in the synthetic diol appeared as a triplet of triplets with coupling constants of 9.28 and 7.32 Hz. acs.org This differed from the data reported for the natural isolate, indicating a different stereochemical arrangement. This synthetic work was crucial in correcting the initially assigned structure of Rubrynolide. acs.org The total synthesis of (+)-rubrynolide further solidified its correct absolute and relative stereochemistry. nih.gov

Biological Activities and Mechanistic Investigations of Rubrenolide Pre Clinical Research Focus

Antimicrobial Properties and Related Studies

In vitro research has highlighted Rubrenolide's potential as an antimicrobial agent, with studies demonstrating activity against both fungi and bacteria.

This compound has shown significant antifungal capabilities against a variety of pathogenic fungi. lookchem.com Studies evaluating its efficacy against 16 different pathogenic fungi, including various strains of dermatophytes and yeasts, have established its potent activity. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, were determined for this compound against these fungal strains.

The findings indicate that this compound's effectiveness varies depending on the specific fungal species, with MIC values ranging from 4 to 256 µg/mL. lookchem.com Furthermore, a study utilizing a mixture of this compound and the related compound Rubrynolide (B1263866), isolated from Sextonia rubra, demonstrated complete inhibition of fungal growth in vitro at a concentration of 0.05% w/w. cirad.fr

| Fungal Type | Activity Metric | Result | Source |

|---|---|---|---|

| Dermatophytes and Yeasts | MIC Range | 4–256 µg/mL | lookchem.com |

The potential antibacterial effects of this compound have also been investigated. In a study involving extracts from the leaves of Mezilaurus duckei, a dichloromethane (B109758) fraction containing this compound was assessed for its activity against pathogenic bacteria. researchgate.net

The in vitro microdilution method was used to determine the MIC values against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The fraction demonstrated promising activity, with specific MIC values recorded for each bacterium, indicating its potential for antibacterial applications. researchgate.net

| Bacterial Strain | Activity Metric | Result (µg/mL) | Source |

|---|---|---|---|

| Staphylococcus aureus | MIC | 185.5 | researchgate.net |

| Escherichia coli | MIC | 375 | researchgate.net |

Insecticidal Activity (Larvicidal properties in academic models)

This compound has been identified as a potent insecticidal agent, specifically demonstrating larvicidal properties against the mosquito Aedes aegypti, a vector for diseases such as dengue, Zika, and yellow fever. researchgate.netbohrium.com Research focused on extracts from Sextonia rubra wood, a known source of this compound, has confirmed this activity. bioone.org

Studies have established a significant correlation between the concentration of this compound and its counterpart, Rubrynolide, in extracts and the resulting larval mortality. bohrium.com A reference extract from S. rubra demonstrated a 48-hour lethal dose 50 (LD50) of 18.6 µg/mL, highlighting its significant potency. bohrium.com This larvicidal activity positions this compound as a compound of interest for the development of botanical insecticides for vector control. fao.organaee-france.fr

Cytotoxic Effects on Cancer Cell Lines (in vitro studies)

The cytotoxic potential of this compound against various human cancer cell lines has been evaluated in several in vitro studies. Research on butanolides isolated from Mezilaurus crassiramea identified this compound as a significantly active compound. thieme-connect.com

Using the sulforhodamine B (SRB) assay, its growth inhibition (GI50) values were determined against a panel of human cancer cell lines. This compound exhibited significant cytotoxicity, particularly against melanoma (UACC-62), breast cancer (MCF-7), colon cancer (HT-29), and prostate cancer (PC-3) cell lines, with GI50 values in the low microgram per milliliter range. thieme-connect.com Notably, complementary studies have shown that the cytotoxicity of this compound toward non-cancerous mammalian fibroblast cells (NIH-3T3) is considerably lower, with an IC50 value greater than 100 µg/mL, suggesting a degree of selectivity for cancer cells. researchgate.net

| Cell Line | Cancer Type | Activity Metric | Result (µg/mL) | Source |

|---|---|---|---|---|

| UACC-62 | Melanoma | GI50 | 3.3 - 9.9 | thieme-connect.com |

| MCF-7 | Breast Cancer | GI50 | 3.3 - 9.9 | thieme-connect.com |

| HT-29 | Colon Cancer | GI50 | 3.3 - 9.9 | thieme-connect.com |

| PC-3 | Prostate Cancer | GI50 | 3.3 - 9.9 | thieme-connect.com |

Proposed Molecular Mechanisms of Action (Hypotheses and Research Directions)

While the precise molecular mechanisms underlying this compound's biological activities are not yet fully elucidated, research on structurally related compounds provides a basis for hypotheses and directs future investigations.

A proposed mechanism of action for this compound and other related butanolides involves interaction with and disruption of cellular membranes. This hypothesis is supported by ultrastructural studies on Trypanosoma cruzi treated with isoobtusilactone A, a compound that shares the same butanolide structural class as this compound. nih.gov

In these studies, treatment led to observable morphological changes in the parasite, including wrinkling of the protozoan surface, which is indicative of alterations to the cell membrane. It is hypothesized that such damage to the membrane's integrity could impair critical cellular processes, such as the parasite's ability to infect host cells. nih.gov While this evidence is indirect, it suggests a plausible avenue for this compound's mechanism of action. Future research could focus on biophysical assays to directly investigate the interaction between this compound and lipid bilayers to confirm whether membrane disruption is a primary mechanism for its antimicrobial and cytotoxic effects.

Modulation of Specific Biological Pathways (e.g., cellular growth, apoptosis)

No information available on the specific biological pathways modulated by this compound.

In Vitro Research Models and Methodologies

Utilisation of Immortalized and Primary Cell Lines

No information available on the use of specific cell lines to study this compound.

Cell-Based Assays (e.g., proliferation, viability, cytotoxicity assays)

No data available from cell-based assays for this compound.

In Vivo Animal Model Studies for Efficacy (e.g., insect models, small mammalian models)

No published studies were found describing the use of in vivo models to assess the efficacy of this compound.

Compound Names Mentioned

Structure Activity Relationship Sar Studies of Rubrenolide and Analogues

Identification of Structural Elements Critical for Biological Activity

SAR studies have begun to elucidate the specific molecular components of rubrenolide and related γ-lactones that are essential for their biological effects. The γ-butyrolactone core is a common feature in a vast number of natural products that exhibit a wide range of biological properties, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory activities. researchgate.net The biological activity of γ-lactones is significantly influenced by the nature of the substituents on the lactone ring.

For instance, in studies of butanolides against Trypanosoma cruzi, the presence of a Δ4,5 unsaturation and a conjugated double bond in the α-alkylidene-γ-lactone skeleton were identified as important structural requirements for their activity. nih.gov This suggests that the degree and position of unsaturation in the side chain attached to the lactone ring are critical determinants of biological function.

Furthermore, comparisons between this compound and its close analogue, rubrynolide (B1263866), which differ only in the unsaturation at the end of the alkyl side chain, reveal that this terminal functionality can modulate their insecticidal properties. researchgate.net While both compounds show larvicidal activity, the subtle difference in their side chains can lead to variations in potency and spectrum of activity. In some biological assays, such as cytotoxicity against certain human cell lines, this compound and rubrynolide have shown only marginal activity, whereas other related natural products with different side chain functionalities exhibit significant cytotoxicity. researchgate.net This highlights the importance of the entire side chain structure in defining the biological profile of these lactones.

The stereochemistry of the substituents on the γ-lactone ring is another crucial factor. The specific spatial arrangement of the groups attached to the chiral centers of the lactone can dramatically affect how the molecule interacts with its biological target. soton.ac.uk

Key structural features that are often investigated for their role in the biological activity of this compound and its analogues include:

The integrity of the γ-butyrolactone ring.

The length and branching of the alkyl side chain.

The presence, position, and configuration of double and triple bonds within the side chain.

The stereochemistry at the C4 and C5 positions of the lactone ring.

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

The rational design and synthesis of analogues are a cornerstone of SAR studies, allowing medicinal chemists to systematically probe the role of different structural motifs. aragen.comtheraindx.comnih.gov By creating a series of related compounds and evaluating their biological activity, researchers can build a comprehensive picture of the SAR. oncodesign-services.com

Several synthetic strategies have been developed to access the γ-butyrolactone core and introduce variations in the side chain. researchgate.net These methods provide the flexibility to create a library of analogues where specific structural features are systematically altered. For example, synthetic routes have been designed to produce analogues with modifications at the C4 and C6 positions, as well as variations in the linker unit connecting different parts of the molecule. nih.gov

The synthesis of focused compound libraries based on a lead structure is a common approach. nih.gov For this compound, this would involve synthesizing analogues with:

Variations in the length of the alkyl side chain.

Different degrees and positions of unsaturation in the side chain.

Introduction of various functional groups (e.g., hydroxyl, ether, halogen) onto the side chain.

Alterations to the stereochemistry of the lactone ring.

Below is a hypothetical table illustrating the kind of data generated from SAR studies of this compound analogues, based on findings from related compounds.

| Compound | Modification from this compound | Biological Activity (e.g., IC50 in µM) |

| This compound | - | Value |

| Analogue 1 | Saturated side chain | Value |

| Analogue 2 | Shortened side chain (e.g., C8) | Value |

| Analogue 3 | Hydroxylation at terminal end | Value |

| Analogue 4 | Inverted stereochemistry at C4 | Value |

| Rubrynolide | Terminal alkyne instead of alkene | Value |

This table is illustrative and represents the type of data sought in SAR studies.

Computational Chemistry Approaches in SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking Simulations)

Computational chemistry has become an indispensable tool in modern drug discovery and SAR analysis. researchgate.netnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into how molecules interact with their biological targets at an atomic level, helping to rationalize observed SAR and predict the activity of novel compounds. uokerbala.edu.iqresearchgate.net

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov These models are built by calculating various molecular descriptors (e.g., physicochemical properties like hydrophobicity, electronic properties, and steric parameters) for a set of molecules with known activities. oncodesign-services.com Statistical methods are then used to develop an equation that can predict the activity of new, untested compounds. nih.gov

For this compound and its analogues, a QSAR study would involve:

Data Set Preparation: Compiling a list of this compound analogues with their experimentally determined biological activities.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each analogue.

Model Development: Employing statistical techniques like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.gov

Model Validation: Testing the model's predictive power using internal and external validation sets of compounds. uokerbala.edu.iq

A robust QSAR model for this compound could identify the key descriptors that govern its activity, such as the ideal partition coefficient (LogP) or specific electronic features of the lactone ring and side chain. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. researchgate.netresearchgate.net This method is crucial when the three-dimensional structure of the biological target is known or can be modeled. Docking simulations can help to:

Visualize the binding mode of this compound within the active site of its target enzyme or receptor.

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Explain the observed SAR by showing why certain structural modifications enhance or diminish binding affinity.

Screen virtual libraries of potential analogues to prioritize those with the highest predicted binding affinity for synthesis and testing.

For instance, if this compound's target were known, docking studies could reveal that the carbonyl group of the lactone acts as a hydrogen bond acceptor, while the long alkyl chain fits into a hydrophobic pocket of the protein. This information would be invaluable for designing new analogues with improved binding characteristics. theraindx.com

The integration of SAR studies, rational synthesis, and computational chemistry provides a powerful, synergistic approach to understanding and optimizing the biological activity of this compound and its analogues, ultimately accelerating the discovery of new therapeutic agents. aragen.com

Advanced Analytical Characterization of Rubrenolide

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass and elemental composition of a compound. clockss.orgnist.gov Unlike unit-resolution mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. mdpi.comnih.gov This high accuracy allows for the calculation of a unique elemental formula, distinguishing the analyte from other compounds with the same nominal mass. rsc.org For Rubrenolide, HRMS is crucial for confirming its molecular formula and is often the first step in its identification from a complex natural extract. The technique's ability to generate fragmentation patterns further aids in structural confirmation by comparing experimental data with theoretical values. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive imaging technique that maps the spatial distribution of chemical compounds within a sample. researchgate.net This method uses a pulsed primary ion beam to desorb and ionize molecules from the outermost surface of a material, which are then analyzed based on their flight time to a detector. researchgate.net

In the study of this compound, TOF-SIMS combined with tandem mass spectrometry (MS/MS) has been powerfully applied to visualize its location in situ within the wood tissues of its source, the Amazonian tree Sextonia rubra. unipv.it Research has demonstrated that this compound, along with the related γ-lactone Rubrynolide (B1263866), is localized within the same cellular environments in the sapwood. lookchem.com MS¹ imaging of the [M+H]⁺ ion for this compound at m/z 299 provides a clear map of its distribution. lookchem.com This advanced imaging capability, with sub-micron resolution, is critical for understanding the biosynthesis and ecological role of this compound by revealing its precise location within the plant's cellular structure without the need for extraction or labeling. unipv.itlookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules in solution. nih.govyoutube.com By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. youtube.comnih.gov One-dimensional (1D) spectra (¹H and ¹³C) reveal the types and numbers of protons and carbons, while two-dimensional (2D) experiments (like COSY, HSQC, and HMBC) establish the bonds and spatial relationships between them, allowing for the unambiguous assignment of the entire molecular structure. spectroinlets.com

The total synthesis and characterization of this compound have relied on comprehensive NMR analysis to confirm its structure. lookchem.com The chemical shifts observed in the ¹H and ¹³C NMR spectra are unique fingerprints of the molecule.

Table 1: Representative NMR Data for a this compound-related Structure Data reported for a synthetic intermediate in the total synthesis of this compound and related lactones. The exact shifts for the final this compound product may vary slightly.

| ¹³C NMR (75 MHz, CDCl₃) | ¹H NMR (300 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm (Multiplicity, J in Hz) |

| 208.93 | 5.07 (q, J = 6.9 Hz, 2H) |

| 174.98 | 4.70 – 4.67 (m, 4H) |

| 86.85 | 3.69 (s, 3H) |

| 75.05 | 2.63 – 2.60 (m, 1H) |

| 51.45 | 2.34 – 2.31 (m, 4H) |

| 44.77 | |

| 30.08 | |

| Source: unipv.it |

Chromatographic Separations (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from its natural source and for the assessment of its purity. thermofisher.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. cirad.fr

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and quantitative analysis of this compound. cirad.frmdpi.com Due to the complexity of natural extracts, isolating a single compound often requires multiple chromatographic steps. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol/water), is commonly employed. chromatographyonline.comshimadzu.com Researchers have successfully used reverse-phase HPLC to purify γ-lactone mixtures containing compounds structurally similar to this compound, which were difficult to separate by other means like thin-layer chromatography (TLC). clockss.org The separation is monitored by a detector, such as a UV-Vis or photodiode array (PDA) detector, allowing for the collection of pure fractions of the target compound. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for analyzing volatile and semi-volatile compounds. spectroinlets.comthermofisher.com In the context of this compound, GC-MS serves as an excellent method for purity assessment. nist.gov The sample is first vaporized and separated on a GC column, where compounds elute at characteristic retention times based on their boiling points and polarity. numberanalytics.com The separated components then enter the mass spectrometer, which provides mass spectra that confirm their identity and purity. nist.govspectroinlets.com By analyzing the total ion chromatogram (TIC), one can determine the percentage purity of the this compound sample by comparing the area of its peak to the total area of all peaks, excluding the solvent. youtube.com

Spectroscopic Methods for Stereochemical Determination (e.g., Electronic Circular Dichroism (ECD) spectroscopy)

Determining the absolute configuration of chiral centers is a critical final step in the characterization of a natural product. Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides this stereochemical information. rsc.orgull.es ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. soton.ac.uk The resulting ECD spectrum, with its characteristic positive or negative bands (Cotton effects), is a unique signature of the molecule's specific three-dimensional arrangement. nih.govsoton.ac.uk

The stereochemistry of γ-butyrolactones like this compound can be investigated using ECD. The sign of the Cotton effect in the ECD spectrum is directly related to the absolute configuration of the stereogenic centers. soton.ac.uk Enantiomers, being mirror images, produce ECD spectra that are also mirror images of each other. soton.ac.uk Research has utilized this principle by comparing the experimental ECD spectrum of a target molecule to that of known compounds or to spectra predicted by quantum-chemical calculations. mdpi.com For instance, the stereochemistry of related lactones has been determined by comparing their Cotton effects; a negative Cotton effect in bullatacinone (B1200556) was compared to that of this compound to infer stereochemical similarities. This comparative approach makes ECD a powerful, non-destructive method for assigning the absolute configuration of complex molecules like this compound. ull.es

Future Research Trajectories and Academic Impact of Rubrenolide

Further Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

While the basic biosynthetic origin of Rubrenolide is understood to be from the polyketide pathway, the specific enzymatic machinery and the underlying genetic architecture remain largely uncharacterized. researchgate.netgenome.jp Future research will likely focus on identifying and characterizing the complete set of biosynthetic gene clusters (BGCs) responsible for its formation. nih.govnih.govfrontiersin.org This endeavor will involve a combination of genome mining of Sextonia rubra and potentially its associated endophytic fungi, followed by heterologous expression of candidate gene clusters in model organisms like Aspergillus oryzae. nih.gov Such studies could reveal novel enzymes with unique catalytic functions, contributing to the broader understanding of polyketide and γ-lactone biosynthesis. researchgate.netrsc.org The discovery of new enzymes could also pave the way for combinatorial biosynthesis approaches to generate novel this compound analogs. nih.gov

Key research questions in this area include:

What are the specific polyketide synthase (PKS) and tailoring enzymes involved in the construction of the this compound scaffold?

What is the precise sequence of enzymatic reactions leading to the final structure?

How is the biosynthesis of this compound regulated at the genetic level within Sextonia rubra?

Development of Chemoenzymatic or Biocatalytic Synthetic Methods

The total synthesis of this compound has been achieved, which was crucial for revising its initially proposed stereochemical structure. researchgate.netkisti.re.krresearchgate.netthieme-connect.de However, these chemical syntheses can be lengthy and may not be the most efficient or sustainable methods for producing larger quantities or a diverse range of analogs. Future research is poised to explore chemoenzymatic and biocatalytic approaches to synthesize this compound and its derivatives. vapourtec.comnih.govresearchgate.netmdpi.com

This could involve:

Utilizing isolated enzymes: Once the biosynthetic enzymes are identified (as per section 7.1), they could be used in vitro to catalyze key steps in a synthetic route. nih.gov

Whole-cell biocatalysis: Engineered microorganisms expressing the this compound biosynthetic pathway could be used as "cell factories" for its production.

Combining chemical and enzymatic steps: A chemoenzymatic strategy could leverage the strengths of both chemical synthesis for the core structure and enzymatic reactions for stereoselective transformations. beilstein-journals.org

These approaches offer the potential for more environmentally friendly, efficient, and highly selective production of this compound and its analogs, which is crucial for further biological evaluation. rsc.org

Comprehensive Target Identification and Validation for Observed Biological Activities

This compound has demonstrated a range of biological activities, including insecticidal, antifungal, and cytotoxic effects. researchgate.netnih.gov However, the specific molecular targets responsible for these activities are largely unknown. A critical area for future research is the comprehensive identification and validation of these cellular targets. nih.govnih.gov

Modern chemical biology and proteomic techniques will be instrumental in this effort. ox.ac.uk Methods such as:

Affinity-based proteomics: Using a tagged version of this compound to pull down its binding partners from cell lysates. nih.gov

Cellular thermal shift assays (CETSA): To identify proteins that are stabilized upon binding to this compound.

Activity-based protein profiling (ABPP): To identify enzymes that are covalently modified or inhibited by this compound.

Once potential targets are identified, their relevance to the observed biological effects must be validated through techniques like genetic knockdown (e.g., RNAi or CRISPR) or overexpression studies. nih.gov Pinpointing the specific targets will be a significant step towards understanding its mechanism of action and potential therapeutic applications. biognosys.comdrugbank.com

Exploration of this compound as a Chemical Biology Probe to Investigate Cellular Processes

With its defined biological activities, this compound has the potential to be developed into a valuable chemical probe for studying fundamental cellular processes. nih.govchemicalprobes.org A well-characterized chemical probe can be used to acutely and reversibly perturb the function of its target protein, allowing researchers to dissect complex biological pathways. nih.govepfl.chuniversiteitleiden.nl

For example, if this compound is found to inhibit a specific enzyme involved in a signaling pathway, it could be used to:

Elucidate the temporal dynamics of that pathway. nih.gov

Identify upstream and downstream components of the pathway.

Distinguish between the catalytic and non-catalytic functions of its target protein. nih.gov

The development of this compound as a chemical probe would require a thorough understanding of its selectivity and off-target effects. nih.gov This would involve profiling its activity against a broad panel of related proteins to ensure that its effects are due to the modulation of a specific target.

Integration into Early-Stage Drug Discovery Pipelines as a Lead Compound (Pre-clinical)

The cytotoxic properties of this compound and its analogs against human cancer cells make it an interesting candidate for early-stage drug discovery. nih.gov Future research will likely involve integrating this compound into preclinical drug discovery pipelines as a lead compound. nih.govals.netdelta4.aifrontiersin.orguniversiteitleiden.nlprecisionlife.comoncodesign-services.comrecursion.com

This process typically involves several stages:

Lead Optimization: Medicinal chemistry efforts will focus on synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govoncodesign-services.com This involves establishing a structure-activity relationship (SAR) to guide the design of new compounds.

In Vitro and In Vivo Testing: Promising analogs will be evaluated in a battery of in vitro assays and then in animal models to assess their efficacy and safety. nih.gov

Pharmacokinetic and Pharmacodynamic Studies: These studies will determine how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it affects its target in a living organism. frontiersin.org

While the path from a natural product lead to a clinical drug is long and challenging, the unique structure and biological profile of this compound warrant its exploration in preclinical settings. nih.govals.net

Q & A

Q. What are the established protocols for isolating Rubrenolide from natural sources, and how can researchers optimize yield while maintaining structural integrity?

Methodological Answer: Isolation typically involves column chromatography (e.g., silica gel, TLC for preliminary screening) followed by HPLC purification. Yield optimization requires solvent system adjustments (polarity gradients) and temperature control during extraction. Structural integrity should be verified via NMR and mass spectrometry after each purification step .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s stereochemical configuration and purity?

Methodological Answer: High-resolution NMR (¹H, ¹³C, DEPT, COSY) is critical for stereochemical analysis, while HPLC-DAD/ELSD ensures purity. X-ray crystallography provides definitive structural confirmation. For trace impurities, LC-MS with ion-trap detectors is recommended .

Q. What in vitro and in vivo models are appropriate for initial screening of this compound’s bioactivity?

Methodological Answer: Cell-based assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) should precede in vivo testing. Rodent models (e.g., carrageenan-induced inflammation for anti-inflammatory studies) require dose-escalation trials with pharmacokinetic monitoring (plasma half-life via LC-MS/MS) .

Q. What statistical methods validate this compound’s dose-response relationships in pharmacological studies?

Methodological Answer: Nonlinear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. ANOVA with post-hoc Tukey tests identifies significance across dose groups. Bootstrap resampling ensures robustness in small-sample studies .

Q. How should researchers address stability challenges in this compound during experimental storage?

Methodological Answer: Degradation under light/heat necessitates amber vials and −80°C storage. Stability assays (e.g., accelerated stability testing via HPLC) under varying pH/temperature conditions identify optimal buffers (e.g., PBS with 0.01% BHT) .

Advanced Research Questions

Q. How can conflicting reports on this compound’s pharmacological mechanisms be systematically evaluated?

Methodological Answer: Conduct a meta-analysis of dose ranges, cell lines, and assay endpoints. Contradictions may arise from off-target effects; use CRISPR-Cas9 knockouts or siRNA silencing to isolate primary targets. Sensitivity analysis (Monte Carlo simulations) quantifies parameter uncertainty .

Q. What computational strategies best predict this compound’s bioactive conformers and target interactions?

Methodological Answer: Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (NAMD/GROMACS) identifies stable binding poses. Validate predictions using surface plasmon resonance (SPR) for binding kinetics and QSAR models for activity cliffs .

Q. How can multi-omics approaches elucidate this compound’s multi-target effects in complex biological systems?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) data via network pharmacology tools (Cytoscape, STRING). Pathway enrichment analysis (KEGG, Reactome) identifies hub targets, while machine learning (Random Forest) prioritizes critical nodes .

Q. How to design assays differentiating this compound’s direct molecular targets from downstream signaling effects?

Methodological Answer: Employ pull-down assays with biotinylated this compound probes and streptavidin beads for target identification. Combine with phosphoproteomics (TiO₂ enrichment) to map downstream kinases. Time-resolved FRET confirms direct binding kinetics .

Q. What strategies optimize this compound’s scaffold for enhanced bioavailability without compromising bioactivity?

Methodological Answer: Prodrug design (e.g., esterification of hydroxyl groups) improves solubility. Nanoformulations (liposomes, PLGA nanoparticles) enhance permeability. In silico ADMET prediction (SwissADME, pkCSM) guides structural modifications, validated by Caco-2 monolayer assays .

Methodological Considerations

- Experimental Design : Use factorial designs (e.g., Box-Behnken) to evaluate extraction variables (solvent ratio, time) .

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting bioactivity data .

- Reproducibility : Pre-register protocols (e.g., OSF) and share raw spectra/pharmacokinetic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.